molecular formula C24H23NO B584344 [1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1346604-93-0

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B584344
CAS No.: 1346604-93-0
M. Wt: 341.4 g/mol
InChI Key: BBNUROBSKAJPGN-UHFFFAOYSA-N
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Description

JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018, which itself is a mildly selective agonist of the central cannabinoid receptor (Ki = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . there are currently no reports on the biological activity of this specific isomer. Researchers primarily use it for research and forensic applications.

Preparation Methods

The synthetic routes to JWH 018 N-(3-methylbutyl) isomer are not widely documented. it is typically synthesized through chemical reactions involving indole derivatives and naphthalenyl-methanone precursors. Industrial production methods are not well-established due to its limited use and research focus.

Chemical Reactions Analysis

Types of Reactions::

    Substitution Reactions: JWH 018 N-(3-methylbutyl) isomer may undergo nucleophilic substitution reactions at various positions on the indole ring or the naphthalenyl-methanone moiety.

    Oxidation and Reduction Reactions: These transformations can modify functional groups, affecting the compound’s properties.

Common Reagents and Conditions::

    Nucleophiles: Alkyl halides, amines, or other nucleophiles.

    Oxidizing Agents: Examples include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The specific products formed depend on the reaction conditions and the position of substitution or modification. Detailed studies are needed to elucidate these products.

Scientific Research Applications

    Chemistry: As a synthetic cannabinoid, it contributes to our understanding of structure-activity relationships.

    Biology: Researchers study its effects on cannabinoid receptors and endocannabinoid signaling pathways.

    Medicine: Although not directly used in medicine, insights from its research may inform drug development.

    Forensics: Its detection and analysis play a role in forensic toxicology.

Mechanism of Action

The compound likely exerts its effects by binding to cannabinoid receptors (CB1 and CB2). Activation of these receptors modulates neurotransmitter release, affecting pain perception, appetite, and mood. Further studies are needed to fully understand its precise mechanism.

Comparison with Similar Compounds

JWH 018 N-(3-methylbutyl) isomer’s uniqueness lies in its specific alkyl chain length and substitution pattern. Similar compounds include JWH 018 and related synthetic cannabinoids.

Properties

IUPAC Name

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUROBSKAJPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017298
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-93-0
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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